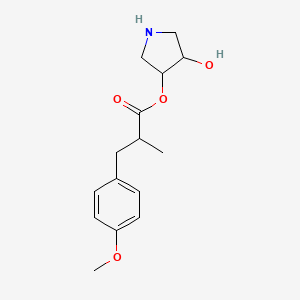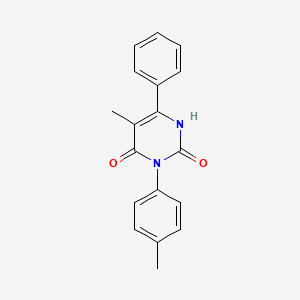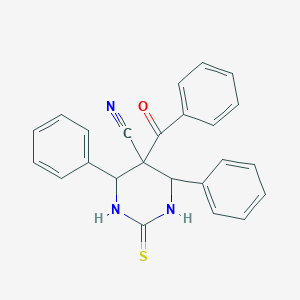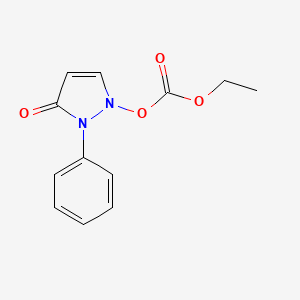
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2,2-diphenylacetamide is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2,2-diphenylacetamide involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the coupling of the protected nucleoside with benzoyl chloride . The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
This includes the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications .
Scientific Research Applications
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2,2-diphenylacetamide is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other complex organic molecules.
Biology: For studying enzyme inhibition and protein interactions.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in various biological pathways. It binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-deoxy-3’-O-(1,1-dimethylethyl)dimethylsilyl-adenosine
- Adenosine, N-benzoyl-2’-deoxy-3’-O-(1,1-dimethylethyl)dimethylsilyl
Uniqueness
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2,2-diphenylacetamide is unique due to its specific structure, which allows it to inhibit a distinct set of enzymes. This specificity makes it a valuable tool in biomedical research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N5O5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N5O5/c30-12-17-16(31)11-18(34-17)29-13-25-20-21(29)26-24(28-23(20)33)27-22(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,16-19,30-31H,11-12H2,(H2,26,27,28,32,33)/t16-,17+,18+/m0/s1 |
InChI Key |
VYAPKYYDHZGRPT-RCCFBDPRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)







![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)

